molecular formula C7H12F3NO B13270343 3-[(Trifluoromethoxy)methyl]piperidine

3-[(Trifluoromethoxy)methyl]piperidine

Cat. No.: B13270343
M. Wt: 183.17 g/mol
InChI Key: HQLBECTZCPKQHA-UHFFFAOYSA-N
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Description

3-[(Trifluoromethoxy)methyl]piperidine is an organic compound characterized by a piperidine ring substituted with a trifluoromethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Trifluoromethoxy)methyl]piperidine typically involves the introduction of the trifluoromethoxy group onto a piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative reacts with a trifluoromethoxy methylating agent under basic conditions. For example, the reaction of 3-hydroxymethylpiperidine with trifluoromethanesulfonic anhydride in the presence of a base like triethylamine can yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-[(Trifluoromethoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the trifluoromethoxy group to a trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Trifluoromethanesulfonic anhydride, triethylamine.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted piperidines.

Scientific Research Applications

3-[(Trifluoromethoxy)methyl]piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(Trifluoromethoxy)methyl]piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 3-[(Trifluoromethyl)methyl]piperidine
  • 3-[(Methoxy)methyl]piperidine
  • 3-[(Chloromethyl)piperidine]

Comparison: 3-[(Trifluoromethoxy)methyl]piperidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. Compared to 3-[(Trifluoromethyl)methyl]piperidine, the trifluoromethoxy group provides additional oxygen, potentially enhancing hydrogen bonding interactions. Compared to 3-[(Methoxy)methyl]piperidine, the trifluoromethoxy group increases the compound’s lipophilicity and metabolic stability. The presence of fluorine atoms can also influence the compound’s reactivity and biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

3-(trifluoromethoxymethyl)piperidine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)12-5-6-2-1-3-11-4-6/h6,11H,1-5H2

InChI Key

HQLBECTZCPKQHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC(F)(F)F

Origin of Product

United States

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